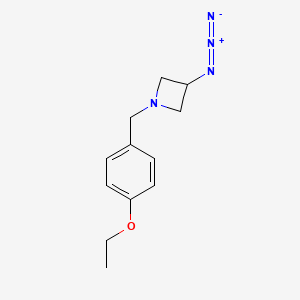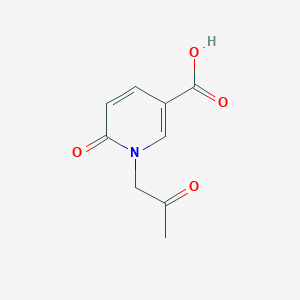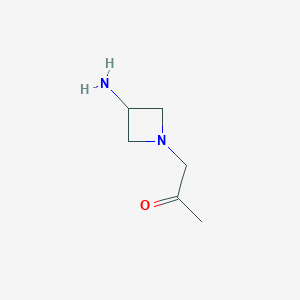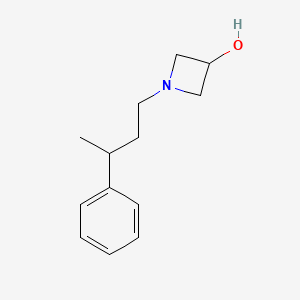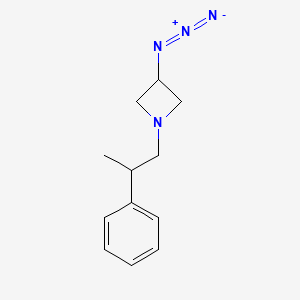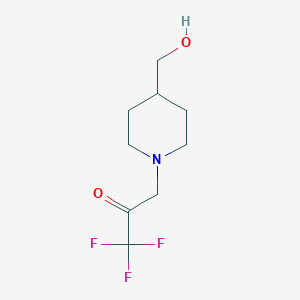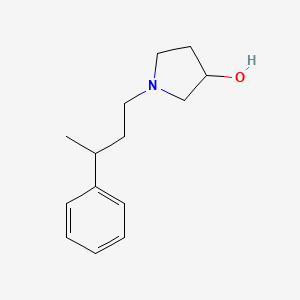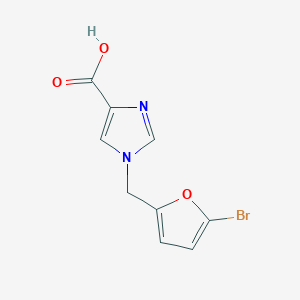
(3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone
Vue d'ensemble
Description
3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone is a novel compound with a wide range of applications in the field of chemical synthesis and scientific research. It is a fluorinated azetidine derivative that has the potential to be used in a variety of synthetic pathways. This compound has been explored for its potential in the synthesis of organic compounds, as well as its potential for use in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Antitumor Activity : The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a variant of the target compound, has shown distinct inhibition of cancer cell proliferation in A549, BGC-823, and HepG-2 cancer cell lines. This suggests potential applications in cancer treatment (Tang & Fu, 2018).
Cholesterol Absorption Inhibition : Another related compound, 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, has been identified as a potent, orally active inhibitor of cholesterol absorption. This highlights its potential use in lowering plasma cholesterol levels (Rosenblum et al., 1998).
P2X7 Antagonist for Mood Disorders : A compound with a similar structure, (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone, has been identified as a robust P2X7 receptor antagonist. This compound has shown promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Antibacterial and Antifungal Activities : The synthesis and biological screening of fluoro substituted pyrazolyl benzoxazoles, which share structural similarities with the target compound, have demonstrated antibacterial and antifungal activities. This suggests a potential role in the development of new antimicrobial agents (Jadhav, Nikumbh, & Karale, 2015).
Nuclear Magnetic Resonance Spectroscopy Applications : The study of linezolid and its synthetic precursors, including compounds related to (3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone, using solid-state nuclear magnetic resonance spectroscopy, has provided insights into their structural and spectral properties. This research can help in understanding the behavior of similar compounds (Wielgus et al., 2015).
Anti-HIV Activity : Research on β-carboline derivatives has shown that certain compounds structurally related to (3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone have selective inhibition activity against HIV-2 strains. This opens up potential avenues for developing new anti-HIV medications (Ashok et al., 2015).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXEBYMBUVKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



